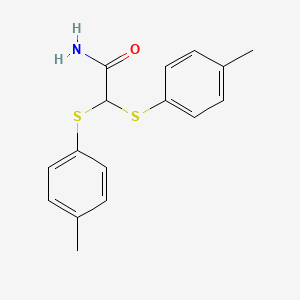

Acetamide, 2,2-bis(p-tolylthio)-

Description

Acetamide, 2,2-bis(p-tolylthio)- is a sulfur-containing acetamide derivative characterized by two p-tolylthio (para-methylphenylthio) groups at the 2-position of the acetamide backbone. The p-tolyl substituents introduce both steric bulk and electron-donating effects due to the methyl group, which may influence reactivity, solubility, and stability.

Properties

CAS No. |

73664-35-4 |

|---|---|

Molecular Formula |

C16H17NOS2 |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

2,2-bis[(4-methylphenyl)sulfanyl]acetamide |

InChI |

InChI=1S/C16H17NOS2/c1-11-3-7-13(8-4-11)19-16(15(17)18)20-14-9-5-12(2)6-10-14/h3-10,16H,1-2H3,(H2,17,18) |

InChI Key |

KELLHNUIOFYNJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)SC(C(=O)N)SC2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2,2-bis(p-tolylthio)- typically involves the reaction of acetamide with p-tolylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction. The process can be summarized as follows:

Reactants: Acetamide and p-tolylthiol.

Catalyst: Commonly used catalysts include acids or bases to promote the reaction.

Solvent: Ethanol or acetonitrile.

Temperature: Elevated temperatures, typically around 70-100°C.

Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of Acetamide, 2,2-bis(p-tolylthio)- may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Acetamide, 2,2-bis(p-tolylthio)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound back to its thiol form.

Substitution: The p-tolylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Substitution: Nucleophiles such as amines or alcohols can be used to replace the p-tolylthio groups.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: Acetamide, 2,2-bis(p-tolylthio)- is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study the effects of p-tolylthio groups on biological systems. It may serve as a model compound to investigate the interactions of similar structures with enzymes and other biomolecules.

Medicine: While specific medical applications of Acetamide, 2,2-bis(p-tolylthio)- are not well-documented, its derivatives may have potential as therapeutic agents. Research into its biological activity could lead to the development of new drugs.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of Acetamide, 2,2-bis(p-tolylthio)- involves its interaction with molecular targets through its p-tolylthio groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Reactivity and Substituent Effects

Radical Cyclization Efficiency :

- The bis(phenylthio)acetamide 4b () achieved a 61% combined yield of cyclized products under radical conditions (Bu3SnH/AIBN), outperforming the chloro-substituted analog 4a (13% yield). This highlights the critical role of thio groups in stabilizing radical intermediates .

- Hypothetical Comparison with p-Tolylthio Variant : The target compound’s p-tolylthio groups may further enhance radical stabilization via electron-donating methyl substituents, though steric hindrance could offset reactivity gains. Direct experimental comparisons are absent but warrant investigation.

- Electronic and Steric Considerations: Phenylthio vs. p-Tolylthio: Phenylthio groups (in 4b) are less electron-rich than p-tolylthio groups, suggesting the latter might improve charge delocalization in intermediates. Chloro vs. Thio Substituents: The chloro group in 4a lacks the lone-pair electrons of sulfur, leading to poorer radical stabilization and lower yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.